
3-Mercaptohexanal
Description
3-Mercaptohexanal, also known as this compound, is a useful research compound. Its molecular formula is C6H12OS and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Formation
3-Mercaptohexanal has the chemical formula C₆H₁₂OS and is classified as a thiol. It is primarily produced through the enzymatic cleavage of cysteine conjugates. For instance, the reaction between E-2-hexenal and L-cysteine results in a diastereoisomeric mixture that includes this compound. This process is facilitated by beta-lyase enzymes from various sources, including E. coli and Eubacterium limosum .
Flavor Chemistry
One of the most significant applications of this compound is its contribution to flavor profiles in food products, especially in wines. It is known for imparting tropical fruit aromas, particularly in white wines such as Sauvignon Blanc. The compound's low odor threshold makes it a potent impact odorant that can significantly influence the sensory characteristics of beverages .
Case Study: Wine Aroma
A study investigating the sensory interaction between 3-mercaptohexanol (the alcohol form) and 3-mercaptohexyl acetate found that these compounds can enhance desirable fruity aromas while potentially being suppressed by reductive sulfur compounds like ethanethiol . The research utilized a temporal rate-all-that-apply (TRATA) method to evaluate how different concentrations affect aroma perception over time.
Biochemical Research
In biochemical contexts, this compound serves as an important intermediate in metabolic pathways involving sulfur-containing compounds. Its formation from cysteine derivatives highlights its relevance in studies focusing on sulfur metabolism in yeast during fermentation processes .
Case Study: Yeast Fermentation
Research has shown that specific yeast strains can convert grape precursors into varietal thiols, including 3-mercaptohexanol and its derivatives. This conversion is crucial for enhancing the aromatic quality of wines . Genetic engineering approaches have been employed to increase the yield of these thiols during fermentation, showcasing the compound's significance in winemaking .
Health Implications
Emerging studies suggest that thiols like this compound may possess bioactive properties that could be beneficial for human health. While direct health applications are still under investigation, the antioxidant properties associated with sulfur compounds have garnered interest for their potential roles in reducing oxidative stress and inflammation .
Analytical Applications
The analytical characterization of this compound and its derivatives is critical for quality control in food products. Advanced techniques such as gas chromatography (GC) and mass spectrometry (MS) are commonly used to quantify these compounds due to their volatility and low concentration in matrices like wine .
Summary Table of Applications
Properties
IUPAC Name |
3-sulfanylhexanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMODARXIJRCRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=O)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966057 | |
Record name | 3-Sulfanylhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Sharp penetrating onion-like aroma | |
Record name | 3-Mercaptohexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1907/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 3-Mercaptohexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1907/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.973-0.983 (20°) | |
Record name | 3-Mercaptohexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1907/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51755-72-7 | |
Record name | 3-Mercaptohexanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Sulfanylhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-MERCAPTOHEXANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YS9XL4686 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.